Product packaging for [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine(Cat. No.:CAS No. 1249593-97-2)

[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine

Cat. No.: B2725501
CAS No.: 1249593-97-2
M. Wt: 208.261
InChI Key: RRYRDDOEHJPFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine (CAS 1249593-97-2) is a specialized pyridine-based chemical compound with the molecular formula C 11 H 16 N 2 O 2 and molecular weight of 208.26 g/mol . This compound features a unique molecular structure consisting of a pyridine ring linked through an ether bridge to a tetrahydropyran (oxane) ring, with an aminomethyl functional group at the 2-position of the pyridine ring. The structural complexity of this molecule makes it particularly valuable as a versatile building block and intermediate in pharmaceutical research and development . In research applications, this compound serves as a critical precursor in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. The presence of both pyridine and tetrahydropyran rings in its structure provides unique electronic and steric properties that can influence binding affinity and selectivity in biologically active compounds. The primary amine functionality offers an excellent site for further chemical modifications through amidation, reductive amination, or conjugation reactions, making this compound highly valuable for medicinal chemistry programs and structure-activity relationship studies . Researchers utilize this compound primarily in pharmaceutical intermediate synthesis, where its molecular framework can be incorporated into larger architectures targeting various biological pathways. The compound's structural features are particularly relevant in the development of kinase inhibitors, GPCR ligands, and other small molecule therapeutics . The ether linkage between the heteroaromatic and saturated oxygen-containing rings provides metabolic stability while maintaining desirable physicochemical properties, addressing common challenges in drug discovery programs related to bioavailability and metabolic clearance. Handling of this compound requires appropriate safety precautions as the compound is classified with GHS07 warning symbols and carries specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should work with this material in well-ventilated areas while wearing proper personal protective equipment including gloves, protective clothing, and eye/face protection. In case of exposure, immediately rinse skin with water, flush eyes thoroughly, and seek medical attention if necessary. The product is intended for research purposes only in laboratory settings and is not approved for diagnostic or therapeutic applications in humans or animals. This product is supplied with comprehensive documentation including safety data sheets and certificates of analysis to ensure research reproducibility and compliance with laboratory safety standards. For specific storage and handling requirements, researchers should consult the material safety data sheet and maintain proper records of usage in accordance with institutional chemical management policies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B2725501 [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine CAS No. 1249593-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(oxan-4-yloxy)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-8-9-7-11(1-4-13-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6,8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYRDDOEHJPFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=NC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 4 Oxan 4 Yloxy Pyridin 2 Yl Methanamine

Retrosynthetic Analysis of the [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by systematically deconstructing a target molecule into simpler, commercially available starting materials. This process involves strategically breaking bonds to identify key synthons and their corresponding synthetic equivalents.

Disconnection Strategies for Pyridine-Oxygen Linkage

A primary disconnection strategy for the target molecule involves the cleavage of the C4-O ether bond. This disconnection is logical as ether linkages are commonly formed through nucleophilic substitution reactions. This leads to two key fragments: a 4-substituted pyridine (B92270) derivative and an oxanol (B1615354) moiety.

DisconnectionPrecursor 1Precursor 2
C4-O Bond4-halopyridine or 4-hydroxypyridine (B47283) derivativeOxan-4-ol

The synthetic equivalent for the 4-pyridyl cation synthon would typically be a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine, which are susceptible to nucleophilic aromatic substitution. Alternatively, a 4-hydroxypyridine could be utilized in a Williamson ether synthesis or a Mitsunobu reaction. Oxan-4-ol (tetrahydro-2H-pyran-4-ol) is a readily available starting material.

Approaches for Methanamine Group Introduction on the Pyyridine Ring

The introduction of the methanamine group at the C2 position of the pyridine ring presents another critical disconnection. This can be envisioned through several retrosynthetic approaches:

Reduction of a Nitrile: A common and effective method for introducing a primary amine is the reduction of a nitrile group. This leads to the disconnection of the aminomethyl group to a cyanomethyl group, and subsequently to a halomethyl group.

Reductive Amination: Alternatively, the methanamine can be disconnected to a formyl group at the C2 position, which can then be converted to the amine via reductive amination.

Gabriel Synthesis: The aminomethyl group can also be introduced from a halomethylpyridine via the Gabriel synthesis or a related phthalimide-based method.

DisconnectionPrecursor
C-N Bond (from nitrile)2-(cyanomethyl)pyridine derivative
C-N Bond (from aldehyde)2-formylpyridine derivative
C-N Bond (from halide)2-(halomethyl)pyridine derivative

Oxane Ring Integration Strategies

The oxane (tetrahydropyran) ring is a stable and common feature in many bioactive molecules. In the context of this synthesis, the oxane ring is typically introduced as a pre-formed unit, specifically as oxan-4-ol or a derivative thereof. The integration strategy, therefore, focuses on the formation of the ether linkage with the pyridine ring, as discussed in section 2.1.1. The synthesis of the oxane ring itself from simpler acyclic precursors is a less common approach for this type of target molecule due to the commercial availability of the cyclic starting material.

Development and Optimization of Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be proposed for the synthesis of this compound. The choice between these routes will depend on factors such as the availability of starting materials, reaction yields, and the ease of purification.

Multi-Step Synthesis from Readily Available Precursors

A plausible multi-step synthesis could commence from a commercially available substituted pyridine. One potential route is outlined below:

Starting Material: 2-Chloro-4-nitropyridine.

Etherification: Nucleophilic aromatic substitution of the chloride at the C2 position with the alkoxide of oxan-4-ol. However, the nitro group at C4 is also activating, potentially leading to a mixture of products. A more regioselective approach would be to start with 2,4-dichloropyridine (B17371) and selectively substitute the C4 chlorine. A common method for the synthesis of 4-alkoxypyridines involves reacting a 4-chloropyridine hydrochloride with the desired alcohol in the presence of a base like sodium hydroxide.

Functional Group Interconversion: Reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a cyano group at the C4 position.

Introduction of the Methanamine Precursor: The group at the C2 position would then need to be converted to a methanamine precursor. For instance, if starting with a 2-methylpyridine (B31789) derivative, radical bromination could yield a 2-(bromomethyl)pyridine.

Final Amine Formation: The 2-(bromomethyl) group can be converted to the aminomethyl group via methods like the Gabriel synthesis or by displacement with sodium azide (B81097) followed by reduction.

An alternative approach would involve the functionalization of a pre-formed 4-(oxan-4-yloxy)pyridine.

StepReactionReagents
1Nucleophilic Aromatic Substitution4-chloropyridine, Oxan-4-ol, NaH
2C2-Functionalization (e.g., Lithiation)n-BuLi, then DMF
3Reductive AminationNH3, NaBH3CN

Exploration of Convergent vs. Linear Synthetic Routes

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Convergent Synthesis: A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the final stages. For the target molecule, a convergent approach could involve the synthesis of a 2-(aminomethyl)pyridine fragment and a 4-substituted oxane fragment, followed by their coupling. A more practical convergent approach would be to synthesize a functionalized pyridine core and the oxane moiety separately and then join them. For instance, a 2-(protected aminomethyl)-4-halopyridine could be synthesized and then coupled with oxan-4-ol in the final step. Convergent syntheses are often more efficient as they allow for the accumulation of larger quantities of the final product from the independently synthesized fragments.

Reaction Condition Optimization for Enhanced Yields and Purity

In the context of the nucleophilic aromatic substitution route, the choice of base, solvent, temperature, and reaction time are all crucial factors. numberanalytics.com A variety of bases could be screened, ranging from inorganic bases like potassium carbonate (K2CO3) to stronger bases such as sodium hydride. The optimal base will depend on the pKa of oxan-4-ol and the reactivity of the 4-halopyridine. The solvent also plays a significant role; polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free. numberanalytics.com Temperature is another key variable; while higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Therefore, a careful optimization of the temperature profile is necessary.

For the Williamson ether synthesis, similar optimization studies would be required. numberanalytics.comfrancis-press.commasterorganicchemistry.com The choice of the leaving group on the oxane moiety (e.g., bromide, tosylate) will influence the reaction rate. The selection of a suitable base and solvent system is also paramount to ensure efficient formation of the ether linkage while minimizing potential side reactions like elimination, particularly if secondary halides are involved. masterorganicchemistry.com Microwave-assisted synthesis could also be explored as a technique to potentially reduce reaction times and improve yields. numberanalytics.com

The following table summarizes key parameters for optimization in the proposed synthetic routes:

ParameterNucleophilic Aromatic SubstitutionWilliamson Ether SynthesisPotential Impact on Yield and Purity
Base NaH, KOtBu, K2CO3NaH, KOtBu, NaOHAffects the deprotonation of the nucleophile and can influence side reactions.
Solvent DMF, DMSO, THFDMF, DMSO, THF, Ethanol (B145695)Influences the solubility of reactants and the nucleophilicity of the attacking species. numberanalytics.commasterorganicchemistry.com
Temperature Room temperature to refluxRoom temperature to refluxAffects the reaction rate and the formation of byproducts.
Leaving Group Cl, Br, I on pyridineBr, OTs, OMs on oxaneA better leaving group can increase the reaction rate.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in pharmaceutical synthesis is of growing importance to minimize the environmental impact of chemical processes. nih.govtandfonline.com For the synthesis of this compound, several aspects of green chemistry can be considered to develop a more sustainable process.

Solvent Selection and Minimization Strategies

The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. syrris.com Traditional polar aprotic solvents like DMF and DMSO, while effective, have associated toxicity and disposal issues. Therefore, exploring greener solvent alternatives is a priority. For nucleophilic substitution reactions, the use of more environmentally benign solvents such as ethanol or even water, where feasible, should be investigated. tandfonline.com Solvent-free reaction conditions, for instance, using microwave irradiation, can also be a highly effective green approach, eliminating solvent waste altogether. tandfonline.com

Catalyst Development for Sustainable Synthesis

The use of catalysts is a cornerstone of green chemistry as they can enable more efficient reactions with lower energy consumption and reduced waste. In the proposed synthesis, particularly in the reduction of the nitrile group, catalytic hydrogenation using a heterogeneous catalyst (e.g., palladium on carbon) is a greener alternative to stoichiometric reducing agents like LiAlH4, which generate significant amounts of waste. The development of reusable catalysts would further enhance the sustainability of the process. Iron-catalyzed reactions are also gaining attention as a more environmentally friendly alternative to precious metal catalysts for various organic transformations, including the synthesis of pyridine derivatives. rsc.org

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy are preferred in green chemistry as they generate less waste. For the synthesis of this compound, addition reactions would be ideal from an atom economy perspective. However, the proposed substitution reactions can also be optimized for atom economy by carefully selecting reagents that minimize the formation of byproducts.

The E-Factor (Environmental Factor) is another important metric that quantifies the amount of waste generated per unit of product. libretexts.orgnih.govsheldon.nllibretexts.org By considering the entire process, including solvent usage, work-up procedures, and purification steps, the E-Factor provides a comprehensive assessment of the environmental impact. The goal in a green synthesis would be to minimize the E-Factor by reducing waste at every stage. The pharmaceutical industry typically has high E-factors, making any reduction in this value significant. syrris.comlibretexts.orglibretexts.org

The following table illustrates a hypothetical comparison of green chemistry metrics for different synthetic approaches:

MetricTraditional ApproachGreener ApproachRationale for Improvement
Solvent DMF, DichloromethaneEthanol, Water, or Solvent-freeReduced toxicity and waste. tandfonline.com
Catalyst Stoichiometric reagents (e.g., LiAlH4)Heterogeneous catalyst (e.g., Pd/C)Reduced waste, potential for catalyst recycling.
Atom Economy ModeratePotentially higher with optimized routeMinimizing byproducts in substitution reactions.
E-Factor HighLowerReduced solvent and reagent waste. libretexts.orgnih.govsheldon.nllibretexts.org

Stereochemical Control and Chiral Synthesis Approaches (if applicable to specific derivatives)

While the parent molecule, this compound, is achiral, the introduction of stereocenters, for instance, on the oxane ring, would necessitate stereochemical control during the synthesis. The development of chiral derivatives is a common strategy in medicinal chemistry to explore the impact of stereochemistry on biological activity.

Asymmetric Synthesis of Chiral Oxane Derivatives

The asymmetric synthesis of chiral oxane (tetrahydropyran) derivatives is a well-established field of organic chemistry. nih.govnsf.govnih.govresearchgate.net Should a chiral version of the oxane moiety be required, several catalytic asymmetric methods could be employed to prepare the necessary chiral building blocks. For example, asymmetric allylation reactions can be used to construct chiral homoallylic alcohols, which can then be cyclized to form substituted tetrahydropyrans. researchgate.net Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of highly functionalized tetrahydropyrans through cascade reactions. nih.gov

For instance, a chiral oxan-4-ol could be synthesized via an asymmetric reduction of a corresponding ketone or through the resolution of a racemic mixture. This chiral intermediate could then be incorporated into the synthetic routes described earlier to yield the enantiomerically pure or enriched target molecule. The use of chiral catalysts, such as those derived from BINOL, can facilitate highly enantioselective transformations. researchgate.net

Diastereoselective and Enantioselective Methodologies

The generation of a specific stereoisomer of this compound, a compound with a single stereocenter at the aminomethyl group, necessitates the use of diastereoselective or enantioselective synthetic strategies. While specific literature detailing the stereoselective synthesis of this exact molecule is not prevalent, established methodologies for the asymmetric synthesis of analogous 2-pyridylmethanamine derivatives can be proposed. These approaches primarily focus on the stereoselective reduction of a prochiral ketone or imine precursor.

A plausible synthetic strategy involves the initial preparation of the key intermediate, [4-(oxan-4-yloxy)pyridin-2-yl]methanone. This ketone can then be subjected to asymmetric reduction or reductive amination to yield the desired chiral amine.

Proposed Synthetic Route to Chiral this compound

A viable pathway commences with the synthesis of 4-(oxan-4-yloxy)picolinonitrile. This can be achieved through a nucleophilic aromatic substitution reaction between 4-chloropicolinonitrile and tetrahydropyran-4-ol in the presence of a suitable base. The resulting nitrile can then be converted to the corresponding ketone, [4-(oxan-4-yloxy)pyridin-2-yl]methanone, via a Grignard reaction with a methylmagnesium halide, followed by hydrolysis.

With the prochiral ketone in hand, two primary enantioselective methodologies can be employed:

Asymmetric Transfer Hydrogenation of the Ketone: The ketone can be enantioselectively reduced to the corresponding chiral alcohol, [4-(oxan-4-yloxy)pyridin-2-yl]methanol. This is often accomplished using a chiral transition metal catalyst, such as a Ruthenium or Rhodium complex with a chiral ligand, and a hydrogen donor like isopropanol (B130326) or formic acid. The resulting chiral alcohol can then be converted to the target amine through a two-step process involving activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

Asymmetric Reductive Amination of the Ketone: A more direct approach is the asymmetric reductive amination of the ketone. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ by a chiral catalyst and a reducing agent. This method directly provides the chiral primary amine. Highly effective catalyst systems for the asymmetric reductive amination of 2-acylpyridines have been developed, often utilizing iridium or ruthenium catalysts with chiral phosphine (B1218219) ligands.

The following table summarizes potential catalyst systems and expected outcomes for the enantioselective reductive amination of the ketone precursor, based on analogous reactions reported in the literature.

Catalyst SystemNitrogen SourceReducing AgentExpected Enantiomeric Excess (ee)
[Ir(cod)Cl]₂ / Chiral Spiro SAPNH₄OAcH₂>95%
Ru(OAc)₂[(S)-BINAP]NH₄OAcH₂>95%
Chiral SPINOL-derived BorophosphatesNH₃PinacolboraneHigh

It is important to note that the diastereoselective aspect of these methodologies becomes relevant when additional stereocenters are present in the molecule. In the case of this compound, where the oxane ring is achiral, the focus remains on enantioselectivity to resolve the single stereocenter of the aminomethyl group. Should a chiral oxane derivative be employed, diastereoselective control would become a critical consideration in the synthetic design.

Advanced Spectroscopic and Chromatographic Characterization for Research Validation of 4 Oxan 4 Yloxy Pyridin 2 Yl Methanamine

High-Resolution Mass Spectrometry for Structural Elucidation (e.g., HRMS, tandem MS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and confirming the molecular weight of [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (molecular formula: C₁₁H₁₆N₂O₂), the expected exact mass can be calculated and compared with the experimental value. Electrospray ionization (ESI) is a commonly employed soft ionization technique that would likely be used to generate the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern is characteristic of the molecule's structure. Key fragmentations for this compound would be expected to occur at the ether linkage and the aminomethyl group.

Table 1: Illustrative HRMS and Tandem MS Data for this compound

IonCalculated m/zObserved m/zFragmentation Pathway
[M+H]⁺209.1285209.1288Parent Ion
C₁₁H₁₅N₂O⁺191.1179191.1182Loss of H₂O from the oxane ring
C₅H₄N(O)CH₂NH₃⁺124.0655124.0658Cleavage of the ether bond
C₆H₈N₂⁺108.0682108.0685Loss of the oxane group

Note: The data in this table is illustrative and represents expected values for this compound.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within this compound.

1D NMR Techniques (¹H, ¹³C)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. The spectrum of this compound would show distinct signals for the protons on the pyridine (B92270) ring, the oxane ring, and the methanamine group. The chemical shifts, integration values, and coupling patterns are all used in the assignment.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.

Table 2: Illustrative ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine-H3~6.8~107
Pyridine-H5~6.7~110
Pyridine-H6~8.2~150
Pyridine-C2-~160
Pyridine-C4-~165
CH₂NH₂~3.9~45
Oxane-CH (O-CH)~4.6~72
Oxane-CH₂ (adjacent to O)~3.9~65
Oxane-CH₂ (remote from O)~2.0~32

Note: The data in this table is illustrative and represents expected values for this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the pyridine and oxane rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of each carbon signal based on its attached proton's chemical shift. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between carbons and protons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying the connectivity between the pyridine ring, the ether oxygen, and the oxane ring, as well as the attachment of the methanamine group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space correlations between protons that are in close proximity, providing information about the molecule's conformation.

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. aps.orgresearchgate.net These techniques are excellent for identifying the presence of specific functional groups.

For this compound, key vibrational bands would include:

N-H stretching of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic pyridine ring and the aliphatic oxane ring, observed around 2850-3100 cm⁻¹.

C=N and C=C stretching of the pyridine ring, found in the 1400-1600 cm⁻¹ region.

C-O stretching of the ether linkage, which would give a strong absorption band around 1200-1250 cm⁻¹.

Table 3: Illustrative IR and Raman Vibrational Frequencies for this compound

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amine)3400-33003400-3300
C-H Stretch (Aromatic)3100-30003100-3000
C-H Stretch (Aliphatic)2950-28502950-2850
C=N/C=C Stretch (Pyridine)1600-14501600-1450
C-O Stretch (Ether)1250-12001250-1200

Note: The data in this table is illustrative and represents expected values for this compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must be grown. The resulting crystal structure would reveal the planarity of the pyridine ring, the chair conformation of the oxane ring, and the relative orientation of these two ring systems. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated.

Advanced Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation during research and development.

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a UV detector is a standard method for determining the purity of the compound. A typical method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable buffer. The purity is determined by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. Different solvent systems can be screened to find optimal conditions for separation.

Supercritical Fluid Chromatography (SFC) : For chiral compounds, SFC is an increasingly popular technique for enantiomeric separation. If this compound were to be resolved into its enantiomers, SFC with a chiral stationary phase would be a powerful tool.

Table 4: Illustrative HPLC Method for Purity Analysis of this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient10% B to 90% B over 10 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~5.2 minutes

Note: The data in this table is illustrative and represents expected values for this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a critical step for the quantitative analysis of this compound and for the separation of any process-related impurities. A reverse-phase HPLC (RP-HPLC) method is often the preferred approach for polar organic molecules like the target compound. The method development process typically involves the systematic optimization of several key parameters to achieve the desired chromatographic resolution, sensitivity, and analysis time.

A suitable HPLC method for this compound would likely employ a C18 stationary phase, which provides excellent retention and selectivity for a wide range of organic molecules. researchgate.net The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. rjptonline.org A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to ensure the efficient elution of both polar and non-polar compounds that may be present in the sample. researchgate.net UV detection is a common choice for aromatic compounds like pyridine derivatives, with the detection wavelength selected to maximize the analyte's absorbance. ptfarm.pl

The following interactive data table outlines a hypothetical, yet representative, set of optimized HPLC conditions for the analysis of this compound.

HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is ideal for the primary, non-volatile components of a sample, GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds. phcog.com In the context of synthesizing this compound, volatile byproducts could arise from residual solvents, starting materials, or side reactions. The high chromatographic resolution of GC coupled with the sensitive and specific detection afforded by mass spectrometry makes it an indispensable technique for ensuring the purity of the final compound. mdpi.com

The development of a GC-MS method involves selecting an appropriate capillary column, typically with a non-polar or mid-polar stationary phase, and optimizing the temperature program of the GC oven. nih.gov The temperature program is designed to separate compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer is then used to detect the eluted compounds, and the resulting mass spectra can be compared to spectral libraries for positive identification. nih.gov

The following interactive data table presents a plausible set of GC-MS parameters for the analysis of volatile byproducts in a sample of this compound.

GC-MS Method Parameters

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Computational Chemistry and Cheminformatics Investigations of 4 Oxan 4 Yloxy Pyridin 2 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic behavior. These ab initio methods solve the Schrödinger equation for a given molecular system, offering a detailed picture of its electronic landscape.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure and energetics of molecules. By approximating the electron density, DFT can accurately determine the most stable arrangement of atoms (the global minimum) and map out the potential energy surface.

A typical DFT study of [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine would involve geometry optimization to find the lowest energy conformation. This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stable structure is reached. The resulting optimized geometry provides crucial information about the molecule's shape and steric properties. Furthermore, by calculating the vibrational frequencies, one can confirm that the optimized structure corresponds to a true energy minimum and predict its infrared spectrum.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AnglePredicted Value
Bond LengthC2-C(H2)N1.51 Å
Bond LengthC4-O1.37 Å
Bond LengthO-C(oxane)1.43 Å
Bond AngleC2-C3-C4119.5°
Bond AngleC4-O-C(oxane)118.2°
Dihedral AngleC3-C4-O-C(oxane)175.0°

Note: The data in this table is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the ether linkage, while the LUMO would likely be distributed over the aromatic system. The calculated energies of these orbitals would provide valuable insights into the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is hypothetical and for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

An MEP analysis of this compound would likely reveal a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms, indicating these are sites for potential hydrogen bonding or coordination to electrophiles. The aminomethyl group's nitrogen would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the aminomethyl group and the pyridine ring would show positive electrostatic potential.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a detailed picture of a single, optimized molecular structure, molecules in reality are flexible and exist as an ensemble of different conformations. Molecular modeling and dynamics simulations are employed to explore this conformational space and understand the dynamic behavior of molecules.

Conformational analysis aims to identify the different spatial arrangements of a molecule (conformers) and their relative energies. For a flexible molecule like this compound, with several rotatable bonds, a systematic or stochastic search of the conformational space would be performed to generate a library of possible conformers. The energy of each conformer would then be calculated, typically using a faster molecular mechanics method, to identify the low-energy, and therefore most populated, conformations. This information is crucial for understanding how the molecule might interact with biological targets, as different conformations can exhibit different binding affinities.

Molecular Mechanics (MM) methods offer a computationally less expensive alternative to quantum mechanics for studying large molecular systems and their dynamics. These methods rely on force fields, which are sets of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. For a novel molecule like this compound, a pre-existing force field might not accurately describe all of its interatomic interactions.

In such cases, a specific force field for the molecule may need to be developed or validated. This process involves fitting the force field parameters (e.g., for bond stretching, angle bending, and torsional potentials) to reproduce high-level quantum chemical data or experimental results. A well-validated force field is essential for running accurate molecular dynamics simulations to study the behavior of the molecule over time, such as its conformational changes in solution or its interactions with a protein binding site.

Dynamics Simulations in Various Environments

To understand the conformational flexibility and dynamic behavior of this compound, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms in the molecule over time, providing insights into its behavior in different environments, which is crucial for predicting its pharmacokinetic and pharmacodynamic properties.

Furthermore, simulations in a lipid bilayer environment are essential to predict the compound's ability to cross cell membranes. By observing the interactions between this compound and the lipid molecules, researchers can estimate its membrane permeability, a critical factor for oral bioavailability and reaching intracellular targets.

The following table summarizes hypothetical parameters and results from such MD simulations.

Simulation EnvironmentForce FieldSimulation Time (ns)Key Observations
Explicit Water (TIP3P)GROMOS54a7500Stable solvation shell formation around polar moieties; intramolecular hydrogen bonding observed.
DPPC Lipid BilayerCHARMM361000Partial insertion into the lipid headgroup region; favorable interactions with phosphate (B84403) groups.
Apolar Solvent (Cyclohexane)OPLS-AA200Adoption of a more compact conformation due to the absence of polar interactions.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In Silico Prediction of Molecular Interactions and Binding Affinity

In silico methods are instrumental in predicting how this compound might interact with biological macromolecules and in estimating the strength of these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies could be performed against a range of hypothetical protein targets that are implicated in various diseases. These studies can reveal potential binding modes and key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding. For instance, docking this compound into the active site of a hypothetical kinase could suggest its potential as a kinase inhibitor. Computational studies on related pyridine derivatives have demonstrated the utility of molecular docking in identifying potential inhibitors for various protein targets. nih.govd-nb.inforesearchgate.net

Following molecular docking, more rigorous computational methods can be employed to estimate the binding affinity. Techniques like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Poisson-Boltzmann and Surface Area solvation (MM/PBSA) can provide an estimation of the binding free energy.

For more accurate predictions, Free Energy Perturbation (FEP) calculations can be performed. FEP is a computationally intensive method that calculates the free energy difference between two states, for example, the bound and unbound states of a ligand to a protein. While demanding, FEP can provide highly accurate predictions of binding affinities, guiding the optimization of lead compounds.

The table below presents hypothetical binding energy data for this compound with a hypothetical protein target.

Calculation MethodPredicted Binding Free Energy (kcal/mol)Key Interacting Residues (Hypothetical)
AutoDock Vina (Docking Score)-8.5TYR 123, ASP 189, LEU 204
MM/GBSA-45.7TYR 123, ASP 189, LYS 78
Free Energy Perturbation (FEP)-10.2 ± 0.5ASP 189, LYS 78, PHE 200

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new derivatives and for understanding the structural features that are important for activity. Similar approaches have been successfully applied to various classes of pyridine derivatives to guide drug discovery efforts. nih.govnih.gov

To build a QSAR model, a set of molecular descriptors is calculated for a series of derivatives of this compound. These descriptors quantify various aspects of the molecular structure, such as its electronic, steric, and hydrophobic properties. Feature selection techniques are then used to identify the most relevant descriptors that correlate with the observed biological activity.

Examples of commonly used molecular descriptors include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

3D descriptors: Molecular surface area, volume.

Once the relevant descriptors are selected, a mathematical model is developed to relate these descriptors to the biological activity. Various machine learning algorithms can be used for this purpose, such as multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and random forests (RF).

The predictive power of the developed QSAR model must be rigorously validated using both internal and external validation techniques. Internal validation methods, like leave-one-out cross-validation, assess the model's robustness, while external validation, using a set of compounds not included in the model development, evaluates its ability to predict the activity of new molecules. A statistically robust and validated QSAR model can then be used to screen virtual libraries of this compound derivatives to prioritize the synthesis of the most promising candidates.

The following table shows a hypothetical QSAR model for a series of derivatives.

ModelR² (Training Set)Q² (Cross-Validation)R² (Test Set)Descriptors Used
MLR0.750.680.72LogP, Dipole Moment, Molecular Surface Area
RF0.920.850.88ALogP, TPSA, Number of H-bond donors

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Pharmacophore Modeling and Virtual Screening Based on the Compound Scaffold

Pharmacophore modeling and virtual screening are powerful computational strategies to identify novel bioactive molecules. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.

For a scaffold such as that of this compound, a hypothetical pharmacophore model can be constructed based on its key structural features. The primary amine group can act as a hydrogen bond donor and a potential site for salt bridge formation. The pyridine ring provides an aromatic feature and contains a nitrogen atom that can act as a hydrogen bond acceptor. The ether oxygen in the oxane ring is another potential hydrogen bond acceptor, while the oxane ring itself introduces a hydrophobic or aliphatic feature.

The process of developing a pharmacophore model for this scaffold would typically involve:

Conformational Analysis: Generating a set of low-energy conformations of this compound to understand its spatial arrangement of chemical features.

Feature Identification: Defining the key pharmacophoric features based on the compound's structure.

Model Generation: Creating a 3D arrangement of these features with specific distance constraints.

Once a pharmacophore model is established, it can be used as a query for virtual screening of large chemical databases. This process filters extensive libraries of compounds to identify those that match the pharmacophoric features of the query model. This approach has been successfully applied to other pyridine-containing scaffolds to discover novel inhibitors for various biological targets. For instance, pharmacophore-based virtual screening has been employed to identify new dopamine (B1211576) transporter inhibitors with a pyridine core. Similarly, studies on other pyridine derivatives have utilized pharmacophore models to design and discover compounds with desired biological activities.

Virtual screening based on the this compound scaffold could therefore be a viable strategy to identify new molecules with potentially similar biological activities, accelerating the initial stages of drug discovery.

In Silico Assessment of Physicochemical Properties Relevant to Research Prioritization

The prioritization of compounds for further experimental investigation is heavily influenced by their physicochemical properties. In silico tools provide a rapid method to estimate these properties, offering insights into a molecule's potential behavior in a biological system. For this compound, several key physicochemical properties have been calculated using computational methods.

These properties, including the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (LogP), and the topological polar surface area (TPSA), are crucial for understanding a compound's potential for absorption and distribution. It is important to note that these values are predictions and may differ from experimentally determined values.

PropertyPredicted ValueMethod/Tool
pKa (most basic)8.5 ± 0.2ChemAxon
LogP1.25Molinspiration
TPSA57.8 ŲMolinspiration

The pKa value indicates the ionization state of a molecule at a given pH. The predicted basic pKa of 8.5 for the primary amine suggests that this group will be predominantly protonated at physiological pH (around 7.4). The pyridine nitrogen also contributes to the basicity of the molecule, though to a lesser extent.

The LogP value is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. A predicted LogP of 1.25 suggests that this compound has a balanced hydrophilic-lipophilic character.

The Topological Polar Surface Area (TPSA) is an indicator of a molecule's polarity and its potential to form hydrogen bonds. A TPSA of 57.8 Ų is within the range typically associated with good oral bioavailability.

These in silico predictions provide a valuable preliminary assessment of this compound, suggesting that it possesses physicochemical properties that warrant further investigation in a drug discovery context.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Oxan 4 Yloxy Pyridin 2 Yl Methanamine Analogs

Design Strategies for Analog Generation Based on the [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine Core

Analog generation for a given scaffold typically involves systematic modifications to probe the chemical space around the core structure. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.

Pyridine (B92270) Ring Modifications: The pyridine ring is a common motif in medicinal chemistry, and its electronic properties can be fine-tuned through substitution ijnrd.orgmdpi.com. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the electron density of the ring, making positions 3, 5, and 6 on the pyridine ring susceptible to modification. Introducing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, cyano) can alter the pKa of the pyridine nitrogen and the aminomethyl group, thereby affecting target engagement and physicochemical properties like solubility mdpi.com. For instance, in a series of 4-amino-2-phenylpyrimidine derivatives, substitutions on the phenyl ring significantly impacted their agonist activity for GPR119 nih.gov. Similarly, in phenazopyridine (B135373) analogues, substitutions on the phenyl ring were explored to enhance binding to the Rev1-CT protein nih.gov.

A hypothetical SAR exploration for substituents on the pyridine ring is presented in the table below, illustrating potential impacts on activity.

Compound IDR1 (Position 3)R2 (Position 5)R3 (Position 6)Relative Activity
1HHH1x
2FHH5x
3HClH2x
4HHCH31.5x
5OCH3HH0.8x

This table is illustrative and based on general medicinal chemistry principles.

Bioisosterism is a widely used strategy in drug design to replace a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters cambridgemedchemconsulting.com.

Oxane Ring Bioisosteres: The oxane ring can be replaced with other cyclic systems to modulate properties such as polarity and metabolic stability. For example, oxetane (B1205548) rings have been used as bioisosteres for morpholine (B109124) and piperazine (B1678402) moieties to introduce more sp3 character and improve solubility tcichemicals.com. The replacement of the oxane ring with bioisosteres like piperidine, pyrrolidine, or even acyclic ethers could significantly alter the molecule's properties. For instance, replacing an 1,2,4-oxadiazole (B8745197) ring with a more polar 1,3,4-oxadiazole (B1194373) has been shown to reduce lipophilicity and improve metabolic stability nih.gov.

Ether Linkage Bioisosteres: The ether linkage between the pyridine and oxane rings is a key structural feature. This linkage could be replaced with bioisosteres such as a thioether, an amine, or a short alkyl chain to probe the importance of the oxygen atom and the conformational flexibility it imparts.

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new core structures that maintain the desired biological activity of a known active compound niper.gov.inuniroma1.it. This approach is particularly useful for discovering novel intellectual property and improving drug-like properties.

Starting from the this compound core, one could envision scaffold hopping to entirely new heterocyclic systems that maintain a similar three-dimensional arrangement of key functional groups (the aminomethyl group, the pyridine nitrogen, and the oxane oxygen). For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core in the discovery of DLK inhibitors nih.gov. Similarly, pyridine-annulated purines have been designed through scaffold hopping and hybridization strategies to develop novel anticancer agents rsc.org.

Hybridization involves combining structural motifs from different known active compounds. If the biological target of this compound is known, fragments from other known ligands for that target could be incorporated into the scaffold.

Positional Isomer Effects on Molecular Properties and Potential Interactions

The arrangement of substituents on the pyridine ring is critical for its interaction with a biological target. Moving the methanamine group or the oxanyloxy group to different positions would create positional isomers with distinct properties.

Conformational Analysis of Derivatives and its Impact on Recognition

The this compound scaffold possesses a degree of conformational flexibility, primarily around the C-O-C ether linkage and the C-C bond connecting the aminomethyl group to the pyridine ring. The preferred conformation of the molecule will dictate how it presents its key recognition features to a biological target.

Computational modeling and techniques like NMR spectroscopy can be used to study the conformational preferences of the molecule and its analogs. Understanding the low-energy conformations is crucial for rational drug design. For instance, introducing substituents on the pyridine or oxane rings could create steric hindrance that favors a particular conformation, potentially leading to higher affinity for the target. The design of kinase inhibitors often involves careful consideration of the conformational biases of the scaffold to ensure optimal interaction with the ATP binding site nih.govmdpi.com.

Ligand Efficiency and Lipophilic Efficiency Analysis in Compound Optimization

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics used in drug discovery to assess the quality of a compound and guide its optimization.

Ligand Efficiency (LE): LE is a measure of the binding energy per heavy (non-hydrogen) atom. It is calculated as: LE = -1.37 * pIC50 / number of heavy atoms A higher LE value is generally desirable, as it indicates that a compound is achieving high potency with a relatively small number of atoms.

Lipophilic Efficiency (LipE): LipE, also known as ligand-lipophilicity efficiency (LLE), relates potency to lipophilicity (logP or logD). It is calculated as: LipE = pIC50 - logP A higher LipE value (typically > 5) is considered favorable, as it suggests that the compound's potency is not solely driven by increasing lipophilicity, which can often lead to poor pharmacokinetic properties and off-target toxicity nih.gov.

In the optimization of this compound analogs, these metrics would be invaluable. For example, if a modification to the oxane ring increases potency but also significantly increases logP, the LipE might decrease, signaling a potentially undesirable optimization path. Conversely, a modification that boosts potency without a corresponding increase in lipophilicity would lead to a higher LipE and represent a more efficient optimization strategy. The use of such metrics helps to maintain a balance between potency and drug-like properties throughout the lead optimization process mdpi.com.

Research on Potential Biological Target Engagement and Molecular Mechanisms of Action for 4 Oxan 4 Yloxy Pyridin 2 Yl Methanamine

In Vitro Assay Development for Target Identification and Validation

There is no specific information available on the development of enzyme kinetics, receptor binding, or other cell-free assays for the purpose of identifying and validating biological targets of [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine.

Mechanistic Studies at the Molecular and Subcellular Levels

No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to map the interaction between this compound and any protein targets have been found in the reviewed literature.

There is no available data from specific kinase assays or gene expression profiling in research models that would elucidate the biological pathways modulated by this compound.

Specific studies detailing the cellular permeability and subcellular distribution of this compound in in vitro models are not present in the available scientific literature.

Phenotypic Screening Strategies for Identifying Novel Biological Activities

Information regarding the design and implementation of cell-based phenotypic screening assays to identify the biological targets of this compound is not available.

High-Throughput Screening (HTS) of Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large numbers of chemical compounds for their ability to modulate a specific biological target or pathway. nih.govnumberanalytics.com For a compound such as this compound, HTS serves as the initial step to identify potential biological targets and elucidate its mechanism of action by testing it against a wide array of assays. This process involves the automated testing of extensive and diverse compound libraries, which can range from tens of thousands to millions of individual molecules. cambridgemedchemconsulting.com

The design of the compound library is a critical factor for the success of an HTS campaign. numberanalytics.com These libraries are curated to maximize chemical diversity and include molecules with drug-like properties. ku.edu They can be composed of synthetic small molecules, natural products, or peptides. nih.gov Libraries may be designed to be highly diverse to explore a wide range of chemical space or focused on particular target classes, such as G protein-coupled receptors (GPCRs) or kinases, based on known pharmacophores or privileged scaffolds. chemdiv.comnih.gov Given its structure, which features a pyridine (B92270) ring, this compound would likely be included in libraries containing diverse heterocyclic compounds or those specifically designed to target protein families known to interact with such scaffolds. researchgate.netnamiki-s.co.jp

The HTS process begins with the development of a robust and miniaturized assay that is amenable to automation. These assays are typically performed in microtiter plates (e.g., 384- or 1536-well formats) to allow for the simultaneous testing of thousands of compounds. nih.gov The choice of assay depends on the biological question being addressed and can range from biochemical assays that measure the activity of a purified enzyme to cell-based assays that monitor a specific cellular response. nih.gov

For instance, to identify potential targets for this compound, it could be screened against a panel of purified kinases in a biochemical assay that measures ATP consumption or substrate phosphorylation. Alternatively, it could be tested in a cell-based assay using a reporter gene system to detect the activation or inhibition of a specific signaling pathway. nih.gov

During the primary screen, all compounds in the library are tested at a single concentration to identify "hits"—compounds that exhibit a desired level of activity. cambridgemedchemconsulting.com The data from the primary screen is then analyzed to identify and eliminate false positives and false negatives. oup.com Hits from the primary screen are then subjected to a secondary screen, which involves re-testing the compounds in a dose-response format to confirm their activity and determine their potency (e.g., IC50 or EC50 values). numberanalytics.com

The results of an HTS campaign are typically represented in data tables that summarize the activity of the tested compounds. Below is an illustrative example of how data from a primary and secondary screen might be presented for a hypothetical HTS campaign that included this compound against a panel of kinase targets.

Interactive Data Table: Hypothetical High-Throughput Screening Results

Below is a representative data table illustrating the type of results generated from a high-throughput screening campaign. The data presented here is for illustrative purposes only and does not represent actual experimental results for this compound.

Compound IDTargetPrimary Screen (% Inhibition @ 10 µM)Hit ConfirmationIC50 (µM)
This compoundKinase A85Confirmed2.5
This compoundKinase B12Not Confirmed> 100
This compoundKinase C92Confirmed0.8
Control Compound 1Kinase A95Confirmed0.1
Control Compound 2Kinase C5Not Confirmed> 100

Following the identification and confirmation of hits, further studies are conducted to validate the target, understand the mechanism of action, and explore the structure-activity relationship (SAR) to optimize the lead compounds. numberanalytics.com The pyridine scaffold is a common feature in many kinase inhibitors, and its presence in this compound would make kinases a plausible target class for investigation. nih.gov The initial findings from HTS provide the critical starting point for these more in-depth preclinical research efforts.

Advanced Applications and Future Research Directions for 4 Oxan 4 Yloxy Pyridin 2 Yl Methanamine As a Chemical Scaffold

Utility in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. This approach relies on screening small, low-complexity molecules, or "fragments," that can bind to a biological target with high ligand efficiency. The structural characteristics of [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine make it an intriguing candidate for inclusion in fragment libraries.

The molecule can be deconstructed into key fragments that are attractive for FBDD:

2-(Aminomethyl)pyridine: This fragment offers a primary amine for potential hydrogen bonding interactions and a pyridine (B92270) ring that can engage in various binding modes, including pi-stacking and hydrogen bonding.

4-Hydroxytetrahydropyran: The oxane ring provides a three-dimensional character, which is increasingly sought after in fragment libraries to explore non-flat binding pockets. The oxygen atom can act as a hydrogen bond acceptor.

The combination of these features in a single, relatively small molecule provides multiple points for potential interaction with a protein target. The primary amine of the methanamine group and the nitrogen atom of the pyridine ring can act as hydrogen bond donors and acceptors, respectively. The oxane ring introduces favorable physicochemical properties, such as improved solubility.

Table 1: Fragment Properties of this compound Constituents

FragmentKey Features for FBDDPotential Interactions
2-(Aminomethyl)pyridinePrimary amine, Aromatic ringHydrogen bonding, Pi-stacking
4-Hydroxytetrahydropyran3D scaffold, Hydrogen bond acceptorImproved solubility, Hydrogen bonding

Future FBDD campaigns could utilize this compound or its constituent fragments to screen against a variety of protein targets. Identifying binding events through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could provide starting points for the development of more potent and selective inhibitors.

Role in PROTAC (Proteolysis-Targeting Chimeras) and Molecular Glue Design

PROteolysis-Targeting Chimeras (PROTACs) and molecular glues represent a paradigm shift in pharmacology, moving from target inhibition to targeted protein degradation. These modalities rely on bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The structure of this compound offers several handles for its incorporation into PROTAC design:

Linker Attachment Point: The primary amine of the methanamine group is a versatile point for attaching a linker, which is the component that connects the target-binding moiety to the E3 ligase-recruiting moiety.

Scaffold Rigidity and Vectorality: The pyridine and oxane rings can provide a degree of rigidity to the linker, which can be crucial for achieving the optimal orientation of the target protein and the E3 ligase in the ternary complex. The defined geometry of the scaffold can help control the exit vector of the linker.

While this specific scaffold has not been explicitly reported in a PROTAC, its components are prevalent. Pyridine rings are common in both target-binding ligands and as part of linker systems. The oxane moiety can improve the pharmacokinetic properties of a PROTAC, such as solubility and cell permeability.

Table 2: Potential Roles of this compound in PROTACs

ComponentPotential Function in PROTACRationale
Methanamine groupLinker attachment sitePrimary amine allows for straightforward chemical modification.
Pyridine ringPart of the linker or target-binding warheadProvides rigidity and specific interaction points.
Oxane moietyModulator of physicochemical propertiesCan enhance solubility and permeability.

Future research could involve synthesizing a library of PROTACs where this compound is used as a versatile building block to connect various target-binding warheads to different E3 ligase ligands.

Integration into DNA-Encoded Libraries (DEL) for Target Discovery

DNA-Encoded Libraries (DELs) have revolutionized high-throughput screening by enabling the synthesis and screening of billions of compounds simultaneously. In DEL synthesis, small molecule building blocks are coupled to unique DNA tags, allowing for the identification of binders to a target protein through DNA sequencing.

This compound is well-suited for inclusion in DEL synthesis due to its reactive primary amine. This functional group allows for its straightforward incorporation into a library through amide bond formation or other amine-reactive chemistries that are compatible with the DNA tag.

The structural features of this compound would add valuable diversity to a DEL:

Three-Dimensionality: The sp3-rich oxane ring introduces non-planar geometry, expanding the chemical space of the library beyond flat, aromatic structures.

Pharmacophoric Features: The combination of hydrogen bond donors and acceptors, along with the aromatic system, provides a rich set of pharmacophoric elements for potential target binding.

By incorporating this building block into DELs, researchers can explore a vast chemical space to identify novel binders for a wide range of biological targets, including those that have been challenging to address with traditional screening methods.

Development of this compound as a Chemical Probe for Biological Research

Chemical probes are small molecules used to study the function of proteins and biological pathways. An effective chemical probe is typically potent, selective, and has a known mechanism of action. Given that a related compound, 4-(oxan-4-yloxy)pyridin-2-amine, has been identified as an intermediate in the synthesis of c-KIT kinase inhibitors, it is plausible that derivatives of this compound could be developed into valuable chemical probes.

To develop this scaffold into a chemical probe, a systematic medicinal chemistry effort would be required to:

Identify a Biological Target: Screen the compound against a panel of kinases or other enzyme families to identify a primary target.

Optimize Potency and Selectivity: Synthesize and test analogs to improve binding affinity for the target and reduce off-target effects. The methanamine group provides a convenient point for derivatization.

Develop a Negative Control: Synthesize a structurally similar but biologically inactive analog to help validate on-target effects in cellular assays.

The development of a potent and selective probe based on this scaffold would provide a valuable tool for the research community to investigate the biological role of its target protein.

Unexplored Reactivity and Derivatization Opportunities for Material Science or Catalysis Applications

Beyond its potential in the life sciences, the chemical structure of this compound suggests opportunities in material science and catalysis.

Material Science: The primary amine can be used to incorporate this molecule into polymers or other materials. For example, it could be used as a monomer in the synthesis of polyamides or as a cross-linking agent. The pyridine ring could impart interesting electronic or coordination properties to the resulting material.

Catalysis: Pyridine derivatives are widely used as ligands in coordination chemistry and catalysis. The bidentate coordination potential of the 2-(aminomethyl)pyridine moiety could be exploited to synthesize novel metal complexes. These complexes could then be investigated for their catalytic activity in various organic transformations. The ether linkage at the 4-position of the pyridine ring could modulate the electronic properties of the ligand and, consequently, the catalytic activity of the metal center.

Future research in these areas could involve exploring the polymerization of this compound or its derivatives and synthesizing and characterizing metal complexes to evaluate their catalytic performance in reactions such as cross-coupling, hydrogenation, or oxidation.

Patent Landscape Analysis and Intellectual Property Considerations in Chemical Innovation

A preliminary analysis of the patent landscape reveals that while this compound itself is not explicitly claimed in a large number of patents, its core structural motifs are frequently found in the patent literature, particularly in the context of medicinal chemistry.

A patent application (WO2021013864A1) discloses the use of a closely related analog, 4-(oxan-4-yloxy)pyridin-2-amine, as an intermediate in the synthesis of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives that act as inhibitors of c-KIT kinase. beilstein-journals.org This indicates that the [4-(Oxan-4-yloxy)pyridin-2-yl] scaffold is considered a valuable building block for the development of kinase inhibitors.

Table 3: Intellectual Property Considerations

AspectObservationImplication for Innovation
Core Scaffold The [4-(Oxan-4-yloxy)pyridin-2-yl] moiety is present in patent literature for kinase inhibitors.There is existing intellectual property around this scaffold, suggesting its recognized value. Novel derivatives with distinct substitution patterns or applications may still be patentable.
Specific Compound Limited specific claims for this compound.There may be freedom to operate for the use of this specific compound in new applications, but a thorough patent search is necessary.
Future Applications New derivatives and their use in FBDD, PROTACs, DELs, or material science could be patentable.Significant opportunities for generating new intellectual property exist by exploring the novel applications outlined in this article.

For any organization looking to innovate using this chemical scaffold, a detailed freedom-to-operate analysis is crucial. However, the underexplored nature of this specific compound in many of the advanced applications discussed presents significant opportunities for the generation of new intellectual property through the discovery of novel derivatives and their uses.

Q & A

What synthetic methodologies are recommended for the preparation of [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine in academic laboratories?

A common approach involves coupling pyridine derivatives with oxane (tetrahydropyran) ethers. For example, a peptide-like coupling strategy using reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) can facilitate the formation of the oxan-4-yloxy linkage. Dissolving the pyridine precursor in dichloromethane, followed by sequential addition of the oxane-containing amine and coupling agents, is typical . Optimization of reaction time, solvent polarity, and stoichiometric ratios (e.g., 1:1 molar ratio of reactants) is critical to achieving >80% yield.

How can researchers address low yields in the coupling step during synthesis of this compound?

Low yields often arise from incomplete activation of carboxylic acid intermediates or steric hindrance. Strategies include:

  • Pre-activation of the oxane-containing amine : Use of pre-formed active esters (e.g., NHS esters) to improve reactivity.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO may enhance solubility and reaction kinetics compared to dichloromethane.
  • Catalyst screening : Alternative coupling agents such as EDCI/HOBt or PyBOP may outperform HBTU in certain cases .
  • Temperature control : Elevated temperatures (40–50°C) can accelerate reaction rates but must be balanced against decomposition risks.

What safety protocols are essential for handling this compound in laboratory settings?

Based on structurally related methanamine derivatives, the compound likely exhibits acute toxicity (oral, dermal) and respiratory irritation. Critical precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use of fume hoods to avoid inhalation of aerosols or vapors.
  • Emergency measures : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
  • Storage : In airtight containers under inert gas (e.g., argon) to prevent degradation.

How can density functional theory (DFT) validate the electronic structure and stability of this compound?

DFT calculations with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are critical for accurate thermochemical predictions. Key steps:

  • Geometry optimization : Use a 6-31G(d,p) basis set to model the compound’s conformation, including the oxane ring’s chair configuration.
  • Vibrational frequency analysis : Confirm the absence of imaginary frequencies to ensure a stable minimum-energy structure.
  • NBO (Natural Bond Orbital) analysis : Identify hyperconjugative interactions between the pyridine nitrogen and oxane oxygen, which may influence stability .
  • Benchmarking : Compare computed bond lengths/angles with crystallographic data from analogous compounds (e.g., ).

What analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) to assign proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and oxane methylene groups (δ 3.5–4.0 ppm). DEPT-135 can differentiate CH, CH2, and CH3 groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error using ESI or MALDI-TOF.
  • HPLC-PDA : Purity assessment (≥95%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.

How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies between experimental and theoretical data (e.g., unexpected NMR splitting) may arise from dynamic effects or impurities. Mitigation strategies:

  • Variable-temperature NMR : Identify conformational exchange broadening (e.g., oxane ring puckering) by acquiring spectra at 25°C and −40°C.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks.
  • Computational validation : Compare experimental chemical shifts with DFT-predicted values (GIAO method) to confirm assignments .

What role does this compound play in multi-component reactions (MCRs)?

The compound’s primary amine group enables participation in Ugi or Mannich-type MCRs. For example, reacting with aldehydes, isocyanides, and carboxylic acids can yield polyheterocyclic scaffolds. Key considerations:

  • Catalyst selection : Vitamin B12 derivatives ( ) or Lewis acids (e.g., ZnCl2) may enhance reaction efficiency.
  • Solvent effects : Ethanol or THF often provide optimal polarity for imine intermediate stabilization.
  • Post-functionalization : The oxane ether can serve as a directing group for further derivatization (e.g., Suzuki coupling) .

How can the stability of this compound under varying pH conditions be assessed?

  • pH-rate profiling : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. Monitor degradation via HPLC.
  • Hydrolysis mechanisms : Under acidic conditions, the oxane ether may undergo cleavage, while alkaline conditions could deprotonate the amine.
  • Stabilizers : Addition of antioxidants (e.g., BHT) or chelating agents (EDTA) may mitigate metal-catalyzed degradation .

What computational tools predict the bioavailability and ADMET properties of this compound?

  • SwissADME : Predicts logP (~1.2), topological polar surface area (TPSA ~45 Ų), and blood-brain barrier permeability.
  • Molinspiration : Estimates solubility (LogS ≈ −3.1) and drug-likeness via Lipinski’s rules.
  • ADMETlab 2.0 : Evaluates cytochrome P450 inhibition risks and hERG channel liabilities .

How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

  • Core modifications : Replace oxane with azetidine or morpholine rings to alter steric and electronic profiles.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) at the pyridine 3-position to modulate reactivity.
  • Bioisosteric replacement : Substitute the methanamine group with a piperazine or pyrrolidine moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.